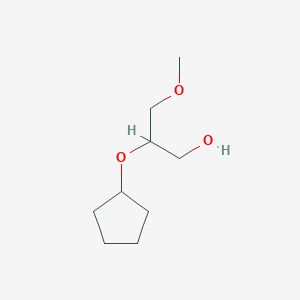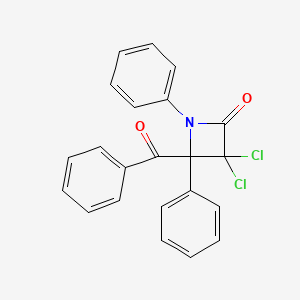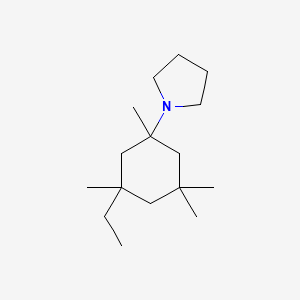
Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-: is a substituted pyrrolidine derivative. Pyrrolidine itself is a cyclic secondary amine with a five-membered ring structure. The compound features a unique substitution pattern, which includes an ethyl group and multiple methyl groups on a cyclohexyl ring, making it a highly branched and sterically hindered molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
- Pyrrolidine derivatives can be synthesized via the reaction of primary amines with diols, catalyzed by iridium complexes .
- Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
- Acid-promoted synthesis from N-carbamate-protected amino alcohols can also yield pyrrolidine derivatives .
-
Industrial Production Methods:
- Industrially, pyrrolidine is prepared by reacting 1,4-butanediol with ammonia at high temperatures (165–200°C) and pressures (17–21 MPa) in the presence of cobalt and nickel oxide catalysts supported on alumina .
- The reaction is carried out in a continuous tube reactor, and the product is purified through multistage purification and distillation .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation can yield N-oxides.
- Reduction can produce fully saturated amines.
- Substitution can result in N-alkyl or N-acyl pyrrolidines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of pyrrolidine derivatives often involves their interaction with biological targets such as enzymes or receptors. The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)- allows it to fit into specific binding sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved .
Comparación Con Compuestos Similares
Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.
Pyrroline: A partially saturated derivative of pyrrole with one double bond.
Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen.
Uniqueness:
- The unique substitution pattern of Pyrrolidine, 1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)-, particularly the presence of multiple methyl groups and an ethyl group on the cyclohexyl ring, distinguishes it from other pyrrolidine derivatives. This steric hindrance can influence its reactivity and binding properties, making it a valuable compound in specific applications .
Propiedades
Número CAS |
685088-12-4 |
|---|---|
Fórmula molecular |
C16H31N |
Peso molecular |
237.42 g/mol |
Nombre IUPAC |
1-(3-ethyl-1,3,5,5-tetramethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C16H31N/c1-6-15(4)11-14(2,3)12-16(5,13-15)17-9-7-8-10-17/h6-13H2,1-5H3 |
Clave InChI |
VZMMNFHWJMVOSI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
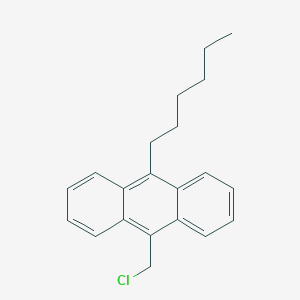
![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
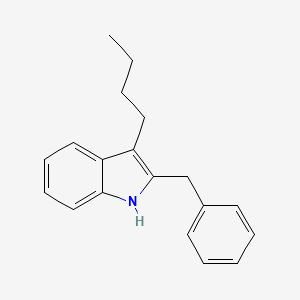

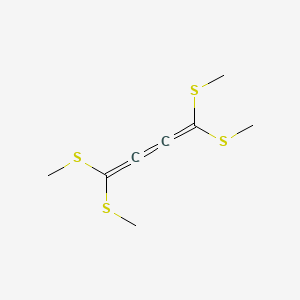
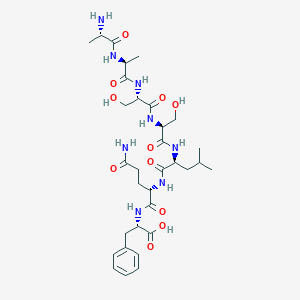
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)
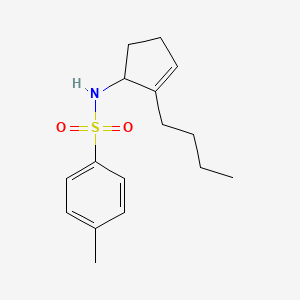
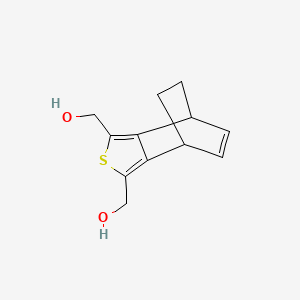
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
